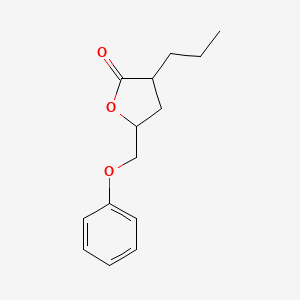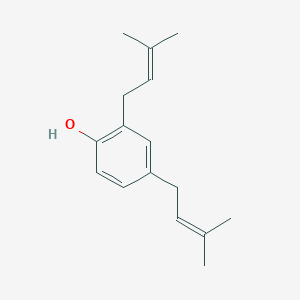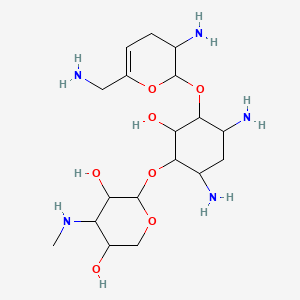
Antibiotic 66-40D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It is characterized by the presence of a unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic . This compound exhibits broad-spectrum antibacterial activity, making it a valuable addition to the arsenal of antibiotics used to combat bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: The production of Antibiotic 66-40D involves the fermentation of Micromonospora inyoensis, a process that requires specific culture conditions. The organism is grown in a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate at 35°C on a rotary shaker . The fermentation process typically lasts for 6-7 days at 28°C with continuous shaking at 300 rpm .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is supplemented with 2-deoxystreptamine or its analogues to enhance the yield of the antibiotic . The fermentation medium is optimized to ensure maximum production of the desired antibiotic.
化学反应分析
Types of Reactions: Antibiotic 66-40D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the antibiotic.
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity and reduced toxicity . These modifications are crucial for developing more effective antibiotics with fewer side effects.
科学研究应用
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of aminoglycosides . In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, this compound is used to treat various bacterial infections, particularly those caused by gram-negative bacteria . In industry, it is employed in the production of other aminoglycoside antibiotics through biotransformation processes .
作用机制
The mechanism of action of Antibiotic 66-40D involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This binding interferes with the interaction between transfer RNA and messenger RNA, leading to the disruption of the translation process and ultimately causing bacterial cell death . The unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit enhances the binding affinity of the antibiotic to the ribosome, making it more effective against resistant bacterial strains .
相似化合物的比较
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which is not found in any other aminoglycoside . This unique structural feature enhances its antibacterial activity and reduces the likelihood of resistance development . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but lack the unique sugar unit present in this compound .
属性
CAS 编号 |
53759-50-5 |
|---|---|
分子式 |
C18H35N5O7 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
InChI 键 |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
规范 SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
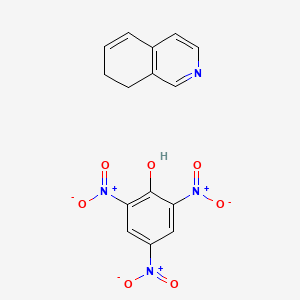

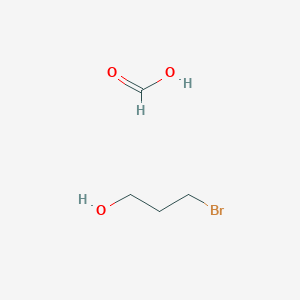



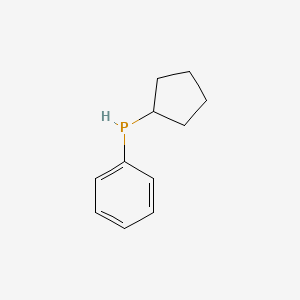
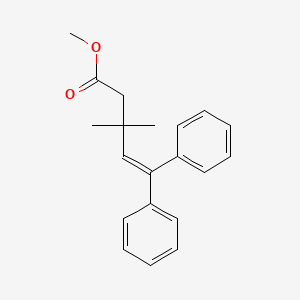
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
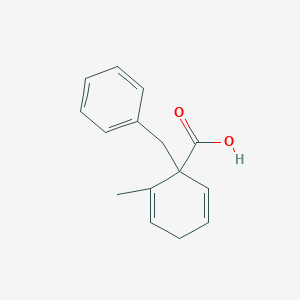
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
